molecular formula C14H14Si B084845 9,9-Dimethyl-9-silafluorene CAS No. 13688-68-1

9,9-Dimethyl-9-silafluorene

Cat. No. B084845
CAS RN: 13688-68-1
M. Wt: 210.35 g/mol
InChI Key: YJQFTKVGILQPMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

9,9-Dimethyl-9-silafluorene and its derivatives are synthesized through various methods, including the lithiation of tetrabromobiphenyls followed by silylation, and through base-promoted homolytic aromatic substitution. These methods allow for the regioselective functionalization of 9-silafluorenes, enabling the synthesis of unsymmetrically substituted molecules with potential for further applications in organic electronics (Murai et al., 2019).

Molecular Structure Analysis

The molecular structure of silafluorene derivatives has been elucidated through X-ray analysis, revealing significant deformations from normal tetrahedral and hexagonal shapes due to the incorporation of silicon. This structural modification induces shifts in absorption and fluorescence spectra, contributing to their unique photophysical properties (Shimizu et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 9,9-Dimethyl-9-silafluorenes include borylation, bromination, and nitration, which occur predominantly at the electron-rich positions. These reactions demonstrate the compound's utility as a building block for π-conjugated molecules (Murai et al., 2019). Furthermore, the rhodium-catalyzed synthesis from biphenylhydrosilanes highlights a method for Si-H and C-H bond activation, producing only H2 as a side product (Ureshino et al., 2010).

Physical Properties Analysis

Silafluorene derivatives exhibit unique physical properties, including efficient blue emission and remarkable fluorescence solvatochromism. These characteristics are advantageous for applications in light-emitting devices and sensors (Sanchez & Trogler, 2008).

Chemical Properties Analysis

The chemical properties of 9,9-Dimethyl-9-silafluorenes are significantly influenced by the silicon atom's presence. This influence is evident in their photophysical properties, where the introduction of silicon leads to shifts in the absorption and fluorescence spectra, offering potential for various applications in organic electronics (Shimizu et al., 2008).

Scientific Research Applications

  • Blue Light-Emitting Materials : Silafluorene–fluorene copolymers, including those with 9,9-dimethyl-9H-fluorene units, have been used to develop efficient blue-emitting materials. These materials exhibit high quantum yields of fluorescence and good color purity, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Sanchez & Trogler, 2008).

  • Explosive Detection : Certain silafluorene-based polymers have demonstrated potential in detecting explosives. They can act as selective fluorescence sensors, capable of detecting explosive particulates at very low concentrations. This application is significant for security and forensic science (Sanchez & Trogler, 2008).

  • Photophysical Properties : Studies on silicon-bridged silafluorenes have shown that these compounds can exhibit a red shift in absorption and fluorescence spectra. This property is useful in the design of materials with specific optical characteristics for electronic applications (Shimizu et al., 2008).

  • Polymer Synthesis : Silafluorenes, including 9,9-dimethyl-9-silafluorenes, are used as building blocks in the synthesis of π-conjugated molecules and polymers. These polymers have applications in organic electronics due to their unique electronic properties (Murai et al., 2019).

  • Luminescent Probes : Silafluorenes have been explored as sensitive luminescent probes for detecting and characterizing lipophilic structures in biological and industrial applications. This includes their use in aqueous solutions to detect surfactants, highlighting their potential in environmental monitoring and bioanalytical chemistry (Spikes et al., 2021).

Safety And Hazards

Users should avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

The compound has been used in the development of red OLEDs, exhibiting state-of-the-art current efficiency, power efficiency, and external quantum efficiency . This suggests potential future directions in the field of optoelectronics .

properties

IUPAC Name

5,5-dimethylbenzo[b][1]benzosilole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Si/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQFTKVGILQPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159991
Record name 9,9-Dimethyl-9-silafluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Dimethyl-9-silafluorene

CAS RN

13688-68-1
Record name 9,9-Dimethyl-9-silafluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13688-68-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131592
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,9-Dimethyl-9-silafluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,2-Dibromobiphenyl (10 g, 1 eq, 0.032 mol) was placed in a flask, and THF (150 ml) was added thereto. Then, n-buthyllithium (24.1 ml, 1.2 eq, 0.038 mol) was gradually added at −78° C., the reaction mixture was stirred for 30 minutes, and chlorotrimethylsilane (4.1 g, 1.2 eq, 0.038 mol) was added thereto. The resultant solution was stirred for four hours and distilled water was added thereto, followed by stirring for about 10 minutes. The reaction solution was extracted with hexane, dried to remove the solvent and purified by column chromatography to give 5,5-dimethyl-5H-dibenzo[b,d]silole (5.17 g, yield=77%).
Name
1,2-Dibromobiphenyl
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
J Mewes, HW Lerner, M Bolte - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The title compound, C14H14Si, crystallizes with two almost identical molecules (rms deviation = 0.080 Å for all non-H atoms) in the asymmetric unit. All atoms of the silafluorene moiety …
Number of citations: 6 scripts.iucr.org
M Murai, N Nishinaka, M Kimura… - The Journal of Organic …, 2019 - ACS Publications
Despite the utility of 9-silafluorenes as functional materials and as building blocks, methods for efficient functionalization of their backbone are rare, probably because of the presence of …
Number of citations: 5 pubs.acs.org
M Shimizu, H Tatsumi, K Mochida… - Chemistry–An Asian …, 2008 - Wiley Online Library
The preparation of 4,5‐dimethylsilylene‐ or 4,5‐tetramethyldisilylene‐bridged 9‐silafluorenes was achieved by lithiation of 2,2′,6,6′‐tetrabromobiphenyls followed by silylation with …
Number of citations: 69 onlinelibrary.wiley.com
K Kanno, S Hirose, S Kyushin - Heteroatom Chemistry, 2018 - Wiley Online Library
A series of novel 9,9‐dialkoxy‐9‐silafluorenes were synthesized, and their structures and reactivity were studied. Dehydrogenative alkoxylation of 9,9‐dihydro‐9‐silafluorene with …
Number of citations: 1 onlinelibrary.wiley.com
RF Chen, QL Fan, SJ Liu, R Zhu, KY Pu, W Huang - Synthetic metals, 2006 - Elsevier
A novel series of soluble blue light-emitting conjugated random and alternating copolymers derived from 9,9′-dioctylfluorene (FO) and 3,6-dimethoxyl-9,9-dimethyl-9-silafluorene (…
Number of citations: 76 www.sciencedirect.com
D Leifert, A Studer - Organic letters, 2015 - ACS Publications
Transition-metal-free intramolecular radical silylation of 2-diphenylsilylbiaryls via base-promoted homolytic aromatic substitution (BHAS) to give 9-silafluorenes is reported. 2-…
Number of citations: 120 pubs.acs.org
F Mareš, V Chvalovský - Collection of Czechoslovak Chemical …, 1967 - cccc.uochb.cas.cz
The predominant products of pyrolysis of phenyldimethylsilane, studied in a through-Aow reactor, have proved to be diphenyldimethylsilane, 9, 9-dimethyl-9-silafluorene, and polymers: …
Number of citations: 3 cccc.uochb.cas.cz
EA Chernyshev, OB Afanasova, AS Frenkel… - Zhurnal Obshchej …, 1987 - inis.iaea.org
[en] New arenemetaltricarbonyl derivatives (M= Mo, W) are synthesized by the interaction of 9, 9, 10, 10-tetramethyl-9, 10-disiladihydroanthracene (L) or 9, 9-dimethyl-9-silafluorene …
Number of citations: 2 inis.iaea.org
M Shimizu, K Mochida, T Hiyama - Angewandte Chemie, 2008 - Wiley Online Library
Silicon-bridged biaryls (SBArs), such as 9-silafluorenes, silicon-bridged dithienosiloles, and phenylindenes have recently been the subject of growing interest as components of light-…
Number of citations: 177 onlinelibrary.wiley.com
M Kira, K Sakamoto, H Sakurai - Journal of the American …, 1983 - ACS Publications
2, M= Ge manium analogue (2), 4 which exclusively afford dimethylsilylene and dimethylgermylene, respectively, after the primary metal-metal bond homolysis as proposed earlier. 5 …
Number of citations: 49 pubs.acs.org

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